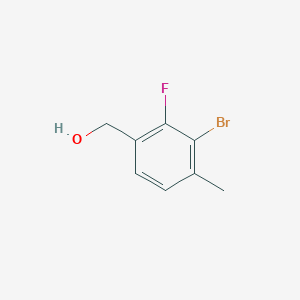
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group and two methyl groups on the pyrazole ring, which can influence its chemical properties and reactivity.
準備方法
The synthesis of 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-1,3-dimethyl-1H-pyrazole and 1H-pyrazole-3-amine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is typically maintained between 60-80°C.
Catalysts and Reagents: Common reagents used in the synthesis include base catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction may also involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
化学反応の分析
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). This can lead to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
科学的研究の応用
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in drug discovery programs aimed at developing new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals, dyes, and pigments. It is also employed in the formulation of certain coatings and adhesives.
作用機序
The mechanism of action of 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine can be compared with other similar compounds in the pyrazole family:
4-Chloro-1,3-dimethyl-1H-pyrazole: This compound lacks the additional pyrazole-3-amine group, making it less complex and potentially less versatile in terms of reactivity and applications.
1H-Pyrazole-3-amine: This compound lacks the chloro and dimethyl groups, which can influence its chemical properties and biological activities.
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole: This compound has a chlorophenyl group instead of the chloro and dimethyl groups, leading to different chemical and biological properties.
特性
分子式 |
C9H12ClN5 |
|---|---|
分子量 |
225.68 g/mol |
IUPAC名 |
1-[(4-chloro-2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12ClN5/c1-6-9(10)7(14(2)12-6)5-15-4-3-8(11)13-15/h3-4H,5H2,1-2H3,(H2,11,13) |
InChIキー |
JNZDJIVUADHGKA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1Cl)CN2C=CC(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


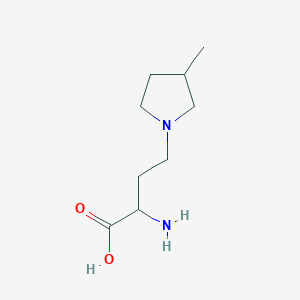
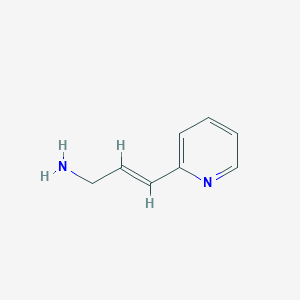


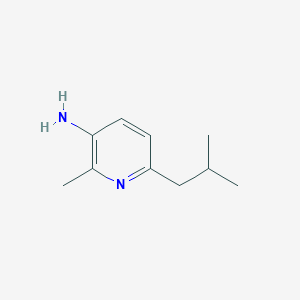
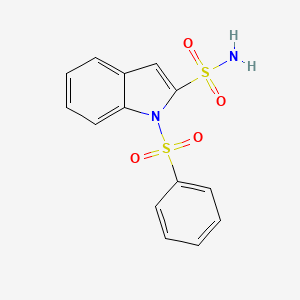
![7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13627823.png)


![1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol](/img/structure/B13627847.png)
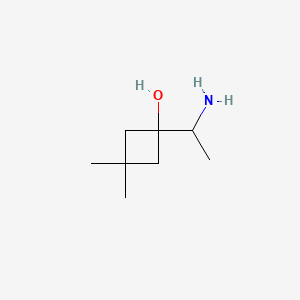
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine](/img/structure/B13627855.png)
